1,4-Cineole
Overview
Description
Isocineole, also known as 1,4-cineole, is a monoterpene compound with the molecular formula C10H18O. It is a colorless to pale yellow oily liquid with a camphor-like aroma and a cool, gentle flavor. Isocineole is naturally found in various plants, including Citrus chinensis and chrysanthemum . It is commonly used in the production of perfumes, flavors, and fragrances .
Mechanism of Action
1,4-Cineole: A Comprehensive Review of its Mechanism of Action
This compound, also known as eucalyptol, is a natural monoterpene that is present in eucalyptus oil . It has been found to have various biological activities, including anti-inflammatory and antimicrobial effects . This article aims to provide a comprehensive review of the mechanism of action of this compound.
Target of Action
This compound has been found to interact with several targets in the human body. It activates both human Transient Receptor Potential Ankyrin 1 (TRPA1), a sensor of noxious cold, and human Transient Receptor Potential Melastatin 8 (TRPM8), a thermosensitive receptor . It also inhibits the growth of plants .
Mode of Action
This compound interacts with its targets in various ways. It has been shown to inhibit the activity of Asparagine Synthetase, a key enzyme in Asparagine biosynthesis . It also inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor Alpha (TNFα), Interleukin-1β (IL-1β), and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), while upregulating anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the synthesis of DNA in the root apical meristem of plants, suggesting that it may interfere with the growth of other plant species . It also downregulates the expression of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, suggesting a role in the regulation of inflammatory responses .
Pharmacokinetics
It is known that this compound is a colorless liquid that is insoluble in water but miscible with organic solvents
Result of Action
The action of this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of plants and to regulate the expression of various cytokines, potentially affecting immune responses . It also inhibits DNA synthesis in the root apical meristem of plants .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it has been found to be attractive to males of various species of orchid bees, which gather the chemical to synthesize pheromones . This suggests that the presence of certain species could potentially influence the action of this compound in the environment.
Biochemical Analysis
Biochemical Properties
1,4-Cineole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound activates human TRPA1, a sensor of noxious cold, and human TRPM8, a thermosensitive receptor . These interactions suggest that this compound can influence sensory perception and thermoregulation.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit plant growth, indicating its potential impact on cellular metabolism . Additionally, this compound exhibits anti-inflammatory properties by inhibiting proinflammatory cytokine production in human lymphocytes and lipopolysaccharide-stimulated monocytes . This suggests that this compound can modulate immune responses and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TRPA1 and TRPM8 receptors, influencing sensory perception and thermoregulation . Additionally, this compound inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over prolonged exposure . Long-term studies indicate that this compound can maintain its anti-inflammatory properties, but its impact on cellular function may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to exhibit anxiolytic-like effects at doses of 100, 200, and 400 mg/kg . Higher doses may lead to increased immobility time in forced swimming and tail suspension tests, indicating potential depressive-like effects . This compound does not significantly affect motor coordination at these doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of this compound within tissues is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and can interact with various organelles . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments, influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocineole can be synthesized through the dehydration of α-terpineol. This process involves the removal of water molecules from α-terpineol, resulting in the formation of isocineole .
Industrial Production Methods: Commercially, isocineole is obtained by the distillation of eucalyptus oil followed by freeze separation . This method ensures the isolation of isocineole from other components present in eucalyptus oil.
Chemical Reactions Analysis
Types of Reactions: Isocineole undergoes various chemical reactions, including:
Oxidation: Isocineole can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction of isocineole can lead to the formation of saturated hydrocarbons.
Substitution: Isocineole can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Isocineole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isocineole is similar to other monoterpenes such as:
1,8-Cineole:
Limonene: Another monoterpene with a citrus aroma, but it lacks the oxygen atom present in isocineole.
Menthol: A monoterpene alcohol with a minty aroma, differing in functional groups and structure.
Uniqueness: Isocineole’s unique combination of a camphor-like aroma and cool flavor, along with its specific molecular structure, distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOTVCVTJUTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047396 | |
Record name | 1,4-Cineole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma | |
Record name | 1,4-Epoxy-p-menthane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1,4-Cineole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
173-174 °C, 65.00 °C. @ 16.00 mm Hg | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol) | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8997 @ 20 °C, 0.850-0.908 | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.93 [mmHg] | |
Record name | 1,4-Epoxy-p-menthane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2827 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
470-67-7 | |
Record name | 1,4-Cineole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Epoxy-p-menthane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- | |
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Record name | 1,4-Cineole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.755 | |
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Record name | 1,4-CINEOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55JTU839B | |
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Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 °C | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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